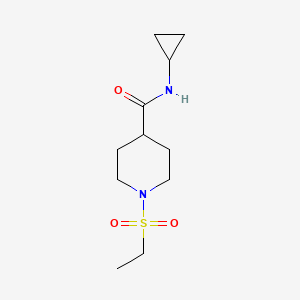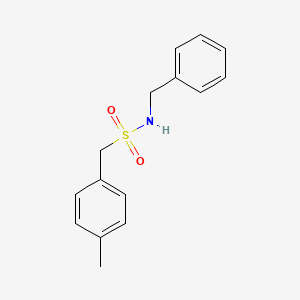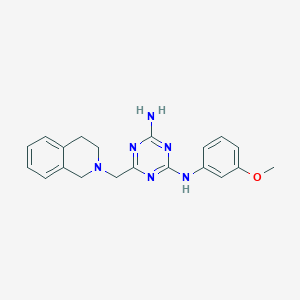
4-(2-propyn-1-yloxy)-N-(tetrahydro-2-furanylmethyl)benzamide
Vue d'ensemble
Description
4-(2-propyn-1-yloxy)-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PF-06463922 and is a potent and selective inhibitor of the receptor tyrosine kinase, c-Met.
Mécanisme D'action
The mechanism of action of 4-(2-propyn-1-yloxy)-N-(tetrahydro-2-furanylmethyl)benzamide involves the inhibition of c-Met receptor tyrosine kinase activity. This inhibition leads to the blockade of downstream signaling pathways that are involved in various cellular processes, including cell growth, survival, and migration. By inhibiting c-Met activity, this compound has the potential to inhibit the growth and metastasis of cancer cells and to ameliorate various other diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its inhibition of c-Met activity. By inhibiting c-Met, this compound has the potential to inhibit the growth and metastasis of cancer cells, to ameliorate fibrosis and inflammation, and to improve metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-propyn-1-yloxy)-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments include its potency and selectivity for c-Met inhibition, its potential therapeutic use in various diseases, and its well-established synthesis method. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated and controlled.
Orientations Futures
The future directions for research on 4-(2-propyn-1-yloxy)-N-(tetrahydro-2-furanylmethyl)benzamide include its further evaluation in various disease models, including cancer, fibrosis, inflammation, and metabolic disorders. In addition, the development of new and more potent c-Met inhibitors based on the structure of this compound is also an area of future research. Finally, the combination of c-Met inhibitors with other therapeutic agents, such as immune checkpoint inhibitors, is another area of future research that has the potential to improve the efficacy of cancer therapy.
Applications De Recherche Scientifique
The scientific research application of 4-(2-propyn-1-yloxy)-N-(tetrahydro-2-furanylmethyl)benzamide is mainly focused on its potential therapeutic use in various diseases. The c-Met receptor tyrosine kinase is known to be involved in various cellular processes, including cell growth, survival, and migration. Aberrant activation of c-Met has been linked to the development and progression of various cancers, including lung, breast, and gastric cancers. Therefore, the inhibition of c-Met has emerged as a promising therapeutic strategy for the treatment of these cancers.
In addition to cancer, c-Met has also been implicated in various other diseases, including fibrosis, inflammation, and metabolic disorders. Therefore, the potential therapeutic use of this compound extends beyond cancer and into other disease areas.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-prop-2-ynoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-9-18-13-7-5-12(6-8-13)15(17)16-11-14-4-3-10-19-14/h1,5-8,14H,3-4,9-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOKBRPHBLXGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1-adamantyl-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4426429.png)
![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4426436.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-2H-tetrazol-5-amine](/img/structure/B4426437.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B4426447.png)
![1-({[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4426454.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B4426458.png)
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4426465.png)


![2-({[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4426485.png)
![[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B4426490.png)
![1-methyl-9-(2-phenylethyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4426505.png)
![N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4426519.png)